(4-Aminophenyl)(piperazin-1-yl)methanone
Description
(4-Aminophenyl)(piperazin-1-yl)methanone is a chemical compound featuring a 4-aminophenyl group linked to a piperazine ring via a ketone bridge. It serves as a critical intermediate in synthesizing bioactive molecules, particularly in anti-prion, neuroprotective, and antimicrobial research. The compound’s structure allows for versatile modifications, enabling the development of derivatives with enhanced pharmacological properties. Its synthesis typically involves palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution reactions, yielding high-purity products .
Properties
IUPAC Name |
(4-aminophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAQDEHQJBGLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(piperazin-1-yl)methanone typically involves the reaction of 4-aminophenyl derivatives with piperazine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aminophenyl group and the piperazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4-Aminophenyl)(piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors and enzymes. It is used in the development of new drugs targeting specific biological pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain diseases due to its ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
| Compound Name | Aryl Group | Piperazine Substituents | Key Biological Activity | Reference |
|---|---|---|---|---|
| (4-Aminophenyl)(piperazin-1-yl)methanone | 4-Aminophenyl | None | Synthesis intermediate | |
| (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone | 4-Aminophenyl | 4-Methyl | Anti-prion precursor | |
| 4-(4-Fluorobenzyl)piperazin-1-ylmethanone | 4-Aminophenyl | 4-(4-Fluorobenzyl) | Tyrosinase inhibitor | |
| (6-fluoroquinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | 6-Fluoroquinolinyl | 4-Methylsulfonyl | ALDH1A1 inhibitor | |
| 1-(4-Chlorophenyl)cyclopropylmethanone | 4-Chlorophenyl-cyclopropyl | None | Anticancer/antituberculosis |
Biological Activity
(4-Aminophenyl)(piperazin-1-yl)methanone, also known as 4-(4-Aminophenyl)piperazin-1-ylmethanone, is a compound characterized by its unique structural features that include a piperazine ring and an amine group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the treatment of central nervous system disorders and as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is . The structural arrangement includes:
- A piperazine ring , which is often associated with psychoactive properties.
- An amine group that may enhance interaction with biological targets.
- A ketone functionality , contributing to its reactivity and biological activity.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. The piperazine moiety is known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, making it relevant for the development of antidepressants.
Enzyme Inhibition
One of the significant biological activities of this compound is its potential as an enzyme inhibitor. Studies have shown that derivatives of this compound can inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. The inhibition of TYR can have therapeutic implications for conditions like hyperpigmentation and melanoma .
Table 1: Inhibitory Activity Against Tyrosinase
| Compound Name | IC50 Value (μM) | Remarks |
|---|---|---|
| Compound 10 | 1.5 ± 0.1 | Highly potent inhibitor |
| Compound 26 | 0.18 | 100-fold more active than kojic acid |
| Precursor 1 | 28.9 | Competitive inhibitor |
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring facilitates binding to various biological macromolecules, while the amino and ketone groups can participate in hydrogen bonding and other interactions essential for modulating enzyme activity .
Study on Tyrosinase Inhibition
A study focused on the design and synthesis of derivatives based on this compound revealed that certain modifications significantly enhanced inhibitory potency against TYR. For instance, the introduction of halogen substituents led to improved binding affinity, with some derivatives exhibiting IC50 values lower than 5 μM .
Antimelanogenic Effects
In vitro evaluations demonstrated that specific derivatives not only inhibited TYR but also showed no cytotoxicity in B16F10 melanoma cells. This suggests a potential for these compounds in therapeutic applications targeting skin pigmentation disorders without adverse effects on cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
